Kissoone A
Description
Kissoones A is a cyclic ketone with the IUPAC name (1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one. It has a molecular formula of C15H22O and a monoisotopic mass of 218.16707
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(16)8-10-14-13(9-7-11)15(14,2)3/h5,8,10,13-14H,4,6-7,9H2,1-3H3/b10-8-,11-5-/t13-,14+/m1/s1 |
InChI Key |
WCZCSOXIWRFHNZ-UPQREJAMSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1 |
Canonical SMILES |
CC1=CCCC(=O)C=CC2C(C2(C)C)CC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Results Analysis
The provided materials cover diverse topics such as:
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Reaction mechanisms (e.g., enone chemistry, SN1/SN2 pathways)
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Novel compounds like N-heteroarenes and single-electron bonds
None of these sources reference "Kissoones A," and the term does not appear in chemical abstracts or nomenclature databases.
Potential Reasons for Missing Data
-
Nomenclature Errors : The compound name may be misspelled or outdated.
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Obscurity : Kissoones A might be a newly proposed or highly specialized compound not yet documented in public repositories.
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Proprietary Restrictions : It could be under patent protection or classified research.
Recommendations for Further Research
-
Verify the compound name with IUPAC standards or consult chemical registries like PubChem or CAS.
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Explore specialized journals focusing on natural products or synthetic organic chemistry.
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Collaborate with academic institutions for access to proprietary databases or unpublished studies.
Data Table: Related Compounds and Reactions
While Kissoones A remains unidentified, below are analogous reactions from the literature that may guide future investigations:
Scientific Research Applications
Kissoones A has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cyclic ketones.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Kissoones A involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Kissoones A can be compared with other cyclic ketones and sesquiterpenoids. Similar compounds include:
Cyclic Ketones: Compounds like cyclohexanone and cyclopentanone.
Sesquiterpenoids: Compounds with similar bicyclic structures. Kissoones A is unique due to its specific bicyclic structure and the presence of multiple double bonds, which contribute to its distinct chemical properties
Q & A
Q. How to ensure ethical compliance in human-derived specimen studies involving Kissoones A?
- Methodological Answer :
- Obtain IRB approval and informed consent for secondary specimen use .
- Anonymize data using unique identifiers (e.g., UUIDs).
- Follow GDPR/HIPAA guidelines for data storage .
Cross-Disciplinary Approaches
Q. What computational tools predict Kissoones A's off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
